molecular formula C13H17N3 B13627926 [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine

[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B13627926
M. Wt: 215.29 g/mol
InChI Key: UWDSCKACTAETKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4,6-trimethylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 2,4,6-trimethylacetophenone.

    Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets to exert its effects, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

    [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.

Uniqueness

The uniqueness of [3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine lies in its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine

InChI

InChI=1S/C13H17N3/c1-8-4-9(2)13(10(3)5-8)12-6-11(7-14)15-16-12/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

UWDSCKACTAETKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=C2)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.